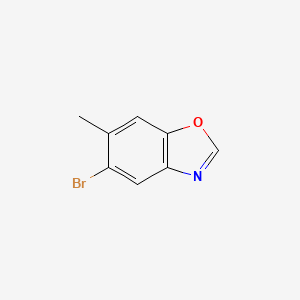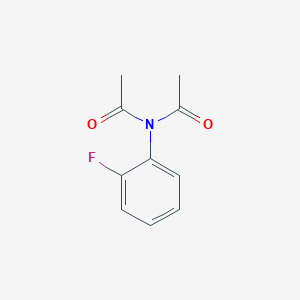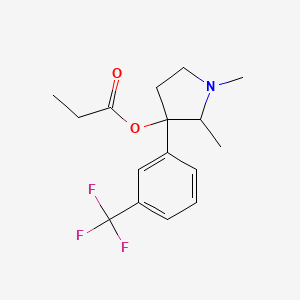
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is a chemical compound with the molecular formula C16H20F3NO2 and a molecular weight of 315336 It is known for its unique structural features, which include a pyrrolidine ring substituted with dimethyl groups and a trifluoromethyl group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide.
Esterification: The final step involves esterification to form the propionate ester, typically using propionic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidine
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-yl acetate
Uniqueness
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is unique due to the presence of the propionate ester group, which can influence its solubility, stability, and reactivity compared to similar compounds
Propriétés
Numéro CAS |
69552-08-5 |
|---|---|
Formule moléculaire |
C16H20F3NO2 |
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
[1,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H20F3NO2/c1-4-14(21)22-15(8-9-20(3)11(15)2)12-6-5-7-13(10-12)16(17,18)19/h5-7,10-11H,4,8-9H2,1-3H3 |
Clé InChI |
DYCDGMTWTAGFEY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(CCN(C1C)C)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


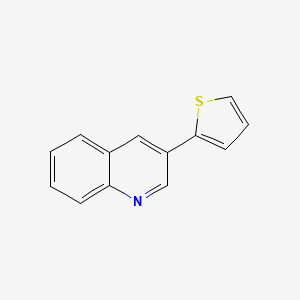

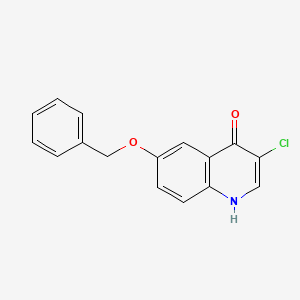
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
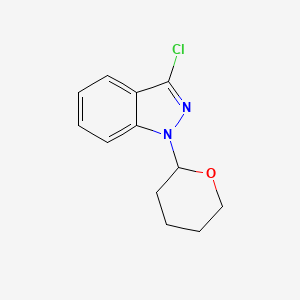
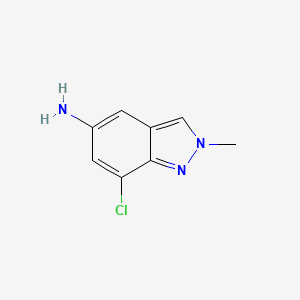

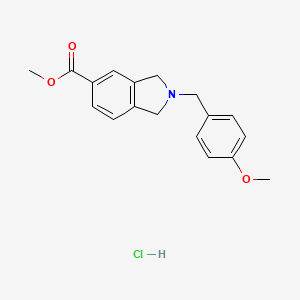
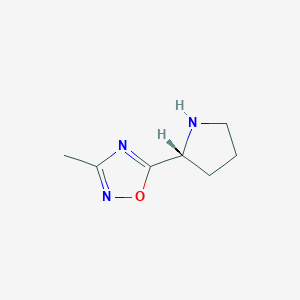
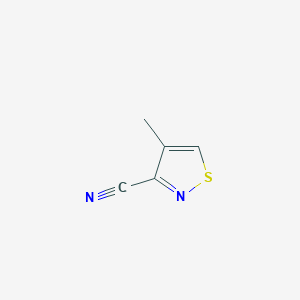
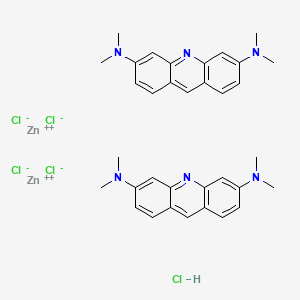
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
